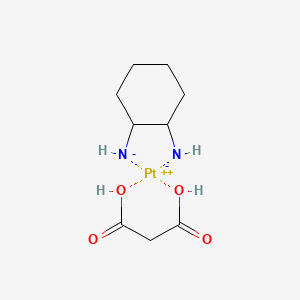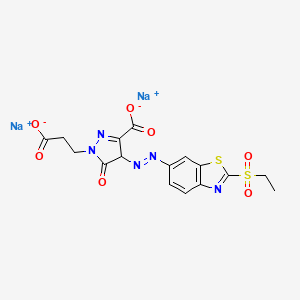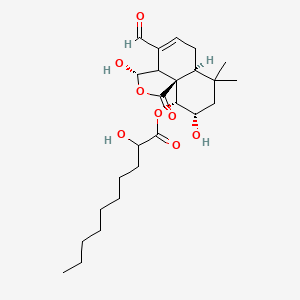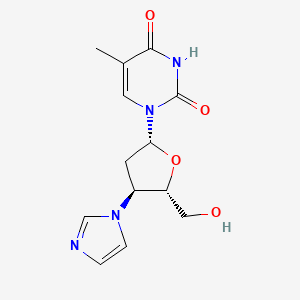
3'-Deoxy-3'-imidazol-1-yl-thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-imidazol-1-yl-thymidine is a synthetic nucleoside analog that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with a modification at the 3’ position where an imidazole ring replaces the hydroxyl group. This alteration imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-imidazol-1-yl-thymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine, which undergoes a series of chemical reactions to introduce the imidazole moiety.
Deoxygenation: The 3’-hydroxyl group of thymidine is removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diethyl azodicarboxylate.
Imidazole Introduction: The imidazole ring is introduced via a nucleophilic substitution reaction. This step involves the use of imidazole and a suitable leaving group, such as a halide, to facilitate the substitution at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-imidazol-1-yl-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-imidazol-1-yl-thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be further modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, imidazole, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-imidazol-1-yl-thymidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-imidazol-1-yl-thymidine involves its incorporation into DNA during replication. The imidazole ring disrupts normal base pairing, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies, as it can interfere with the replication of viral and cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
3’-Deoxy-3’-fluorothymidine (FLT): Used in imaging studies for cancer diagnosis.
3’-Deoxy-3’-cyano-thymidine: Investigated for its potential therapeutic applications.
Uniqueness
3’-Deoxy-3’-imidazol-1-yl-thymidine is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
124355-41-5 |
|---|---|
Molekularformel |
C13H16N4O4 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-imidazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O4/c1-8-5-17(13(20)15-12(8)19)11-4-9(10(6-18)21-11)16-3-2-14-7-16/h2-3,5,7,9-11,18H,4,6H2,1H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
YKKUJLKEDKTFNE-HBNTYKKESA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CN=C3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


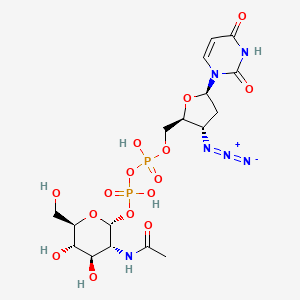
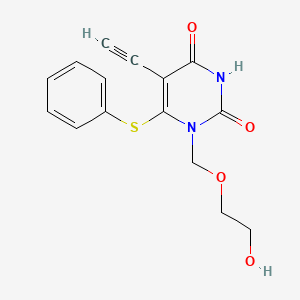



![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)

